
D-樟脑肟
描述
D-Camphor oxime is a chiral intermediate and a starting material for the preparation of R (+)-bornylamine and R (-)isobornylamine . It has a molecular formula of C10H17NO and a molecular weight of 167.2 .
Synthesis Analysis
Camphor nitroimine is a key building block in unusual transformations and its applications in the synthesis of bioactive compounds . Esters of D,L-, D (+)-, and L (−)-camphor oximes have been synthesized .Chemical Reactions Analysis
Camphor nitroimine, derived from camphor, has proved to be quite versatile, allowing access to substances with miscellaneous biological activities, ligands to asymmetric catalysis, asymmetric oxidants, O–N transfer agents, and other applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .科学研究应用
Acetylcholinesterase Reactivators
Oximes are significant in their role as reactivators of acetylcholinesterase, particularly in the treatment of poisoning by organophosphorus compounds .
Bioorthogonal Conjugation
The oxime ligation is used in bioorthogonal conjugation reactions, which are valuable for time-sensitive applications and those involving disulfide-rich peptides/proteins .
Catalysis and Polymer Production
Oxime radicals are utilized in catalysis of selective oxidation processes and the production of polymers .
Energy Storage
The unique properties of oxime compounds have been explored for their potential in energy storage applications .
Synthetic Methodologies
Oximes have enabled diverse transformations in synthetic chemistry, such as the addition of iminyl radicals to alkenes and [2+2]-cycloadditions to access azetidines .
Heterocycle Formation
Oxime esters serve as flexible building blocks for metal-catalyzed or metal-free cyclization reactions to create functionalized and poly-substituted heterocycles .
作用机制
Target of Action
For instance, some oximes have been reported to reactivate the enzyme acetylcholinesterase
Mode of Action
Oximes typically function through a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . This reaction is usually carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives . The specific interactions of (1R)-Camphor oxime with its targets would depend on the nature of these targets and the biochemical context.
Biochemical Pathways
For instance, oximes have been reported to have antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . The exact pathways affected by (1R)-Camphor oxime would depend on its specific targets and mode of action.
Pharmacokinetics
These properties are strongly influenced by physicochemical parameters
Result of Action
Oximes in general are known to have diverse biological and pharmacological applications . The specific effects of (1R)-Camphor oxime would depend on its specific targets, mode of action, and the biochemical context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, behavior, nutrients, and pollutants can alter the immune-metabolism response and affect the relationship between the commensal microbiota and its human host . Similarly, oxidative stress can act as a potent catalyst in the transformation of normal cells into cancerous phenotypes, primarily by compromising genomic integrity . The specific environmental factors influencing the action of (1R)-Camphor oxime would depend on its specific targets, mode of action, and the biochemical context.
安全和危害
未来方向
The use of camphor nitroimine as a potential key building block is being explored . Recent developments on oximes to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning are also being reviewed . The oxime ligation is expanding in versatility and scope, with rapid bioconjugation to disulfide-rich peptides .
属性
IUPAC Name |
(NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFDEGGJFJECAT-RZIOALPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NO)C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Camphor oxime | |
CAS RN |
2792-42-9 | |
| Record name | D-Camphoroxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the acaricidal activity of D-Camphor Oxime against house dust mites?
A1: Research indicates that D-Camphor Oxime demonstrates notable acaricidal activity against house dust mites, specifically Dermatophagoides farinae and Dermatophagoides pteronyssinus. In impregnated fabric disc bioassays, the LD50 value of D-Camphor Oxime against D. farinae was determined to be 3.31 µg cm-2. This positions D-Camphor Oxime as a potentially viable candidate for the development of acaricidal agents. []
Q2: Has the crystal structure of D-Camphor Oxime complexes been characterized?
A2: Yes, the crystal structure of trans-bis(D-camphor oxime-N)dichloropalladium(II), a complex containing D-Camphor Oxime, has been determined. The complex crystallizes in the orthorhombic space group P212121. Notably, the molecule exhibits approximate C2 symmetry with both camphoryl groups positioned on the same side of the coordination plane. Interestingly, the two oxime O–H groups, located on the opposite side, participate in an unusual hydrogen-bond chelate system with a chlorine atom of a neighboring molecule. [, ]
Q3: Can D-Camphor Oxime undergo cyclometallation reactions?
A3: Attempts to induce cyclometallation of trans-bis(D-camphor oxime-N)dichloropalladium(II) have proven unsuccessful. Similarly, the corresponding dibromo- and di-iodo-complexes also resist cyclometallation. [, ]
Q4: Is D-Camphor Oxime a suitable substrate for deoximation reactions in ionic liquids?
A4: Research suggests that D-Camphor Oxime can be effectively deoximated in room temperature ionic liquids under mild conditions. Specifically, bmimBr-FeCl3 (1-butyl-3-methylimidazolium bromide - Ferrate Chloride) has demonstrated good catalytic activity for the deoximation of D-Camphor Oxime. The reaction is proposed to proceed via acid-catalyzed hydrolysis. [, ]
Q5: Does D-Camphor Oxime exhibit inhibitory effects on enzymes?
A5: While not a primary focus of current research, one study reported that D-Camphor Oxime displayed virtually no inhibitory effect on bovine serum monoamine oxidase (copper-containing amine oxidase) activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




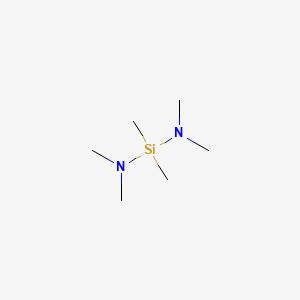

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)
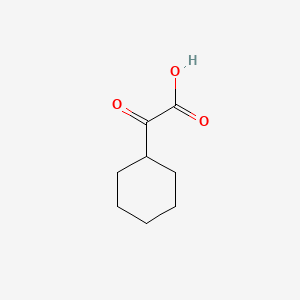
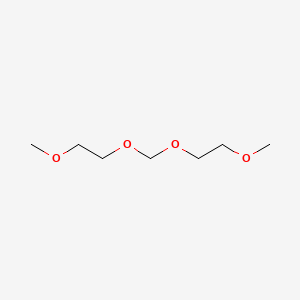
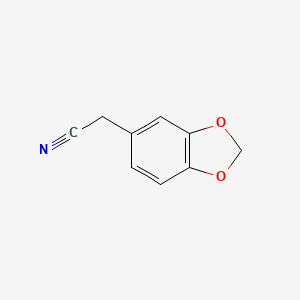
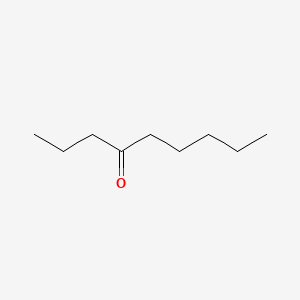

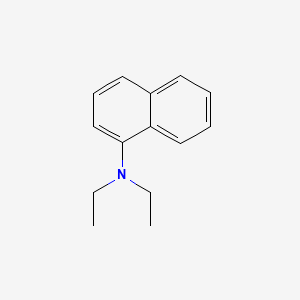
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![Propanenitrile, 3-[(2-chlorophenyl)amino]-](/img/structure/B1580900.png)

